4,4''-Dinitro-p-terphenyl
Overview
Description
“4,4’'-Dinitro-p-terphenyl” is a type of aromatic compound . It is a derivative of p-terphenyls, which are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups . The central ring of p-terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .
Synthesis Analysis
Terphenyls, the class of aromatic compounds to which “4,4’'-Dinitro-p-terphenyl” belongs, are mainly produced by fungi and a small number of Actinomycetes . Chemical research on p-terphenyls could be traced back to 1877 . Since then, over 230 p-terphenyls have been isolated and the number is still increasing .
Molecular Structure Analysis
“4,4’'-Dinitro-p-terphenyl” has a molecular formula of C18H12N2O4 . It is a type of p-terphenyl, which usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions .
Physical And Chemical Properties Analysis
“4,4’'-Dinitro-p-terphenyl” has a molecular weight of 320.299 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 534.4±30.0 °C at 760 mmHg, and a flash point of 260.2±17.4 °C .
Scientific Research Applications
1. Vibrational Spectra and Molecular Interactions
4,4''-Dinitro-p-terphenyl has been studied for its unique molecular interactions and geometries in weak crystalline complexes. Raman spectroscopy revealed that the phonon spectra of 4,4''-Dinitro-p-terphenyl complexes are influenced by isotopic substitution and exhibit unusual geometrical characteristics. These complexes are stabilized primarily by van der Waals interactions, and the molecule remains centrosymmetric even at low temperatures (Bolton & Prasad, 1978).
2. Polymer Synthesis
4,4''-Dinitro-p-terphenyl is used in the synthesis of rigid-rod polyamide, polyimides, and polyazomethine, which are characterized by their solubility in polar aprotic solvents and high thermal stability. These polymers have applications in materials science due to their outstanding solubility and stable physical properties (Spiliopoulos & Mikroyannidis, 1996).
3. Molecular Electronic Device Candidates
4,4''-Dinitro-p-terphenyl derivatives have been synthesized as potential molecular electronic devices. These molecules, with their high rotational barrier between aromatic rings, are rationally designed for improved electronic properties, making them suitable candidates for use in nanopore and planar testbed structures (Maya & Tour, 2004).
Safety And Hazards
“4,4’'-Dinitro-p-terphenyl” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
1,4-bis(4-nitrophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOAYDHUNGLDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186493 | |
Record name | p-Terphenyl, 4,4''-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4''-Dinitro-p-terphenyl | |
CAS RN |
3282-11-9 | |
Record name | p-Terphenyl, 4,4''-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3282-11-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Terphenyl, 4,4''-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.